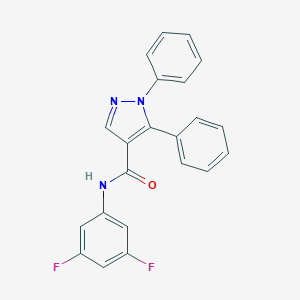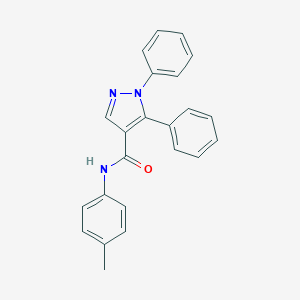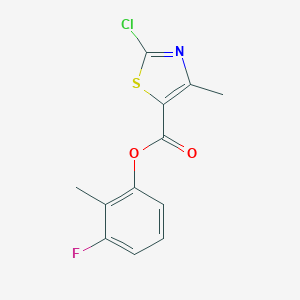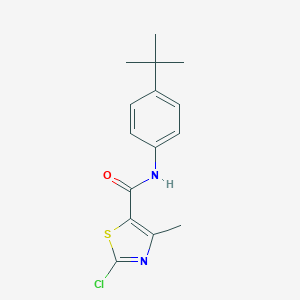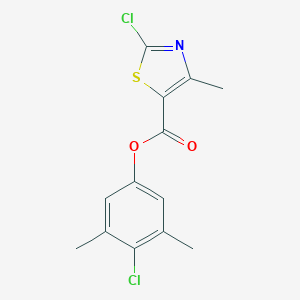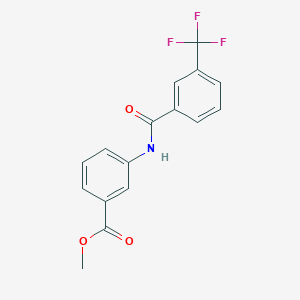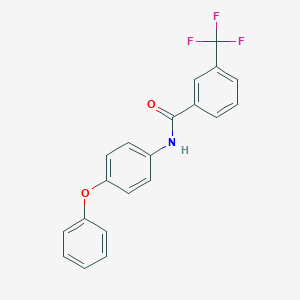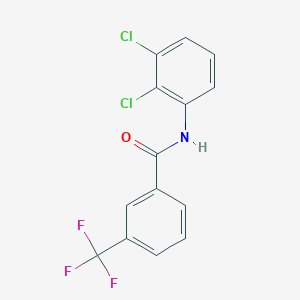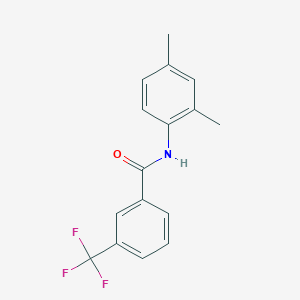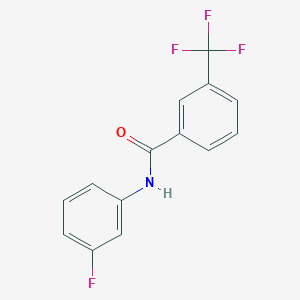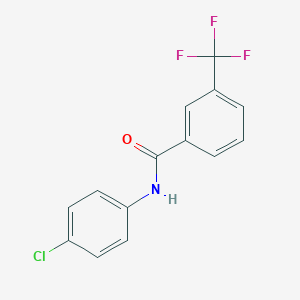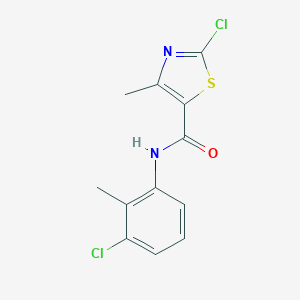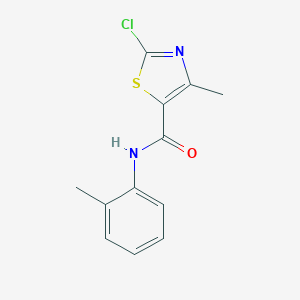![molecular formula C17H11F3N4OS B287452 Methyl 3-{3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether](/img/structure/B287452.png)
Methyl 3-{3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-{3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether, commonly known as MTT, is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. MTT is a member of the triazole family of compounds and is known for its unique chemical properties that make it a valuable tool for researchers.
Mécanisme D'action
MTT exerts its biological effects through the inhibition of various enzymes and proteins, including cyclooxygenase-2 (COX-2), nuclear factor kappa B (NF-κB), and mitogen-activated protein kinases (MAPKs). MTT has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and physiological effects:
MTT has been found to exhibit a wide range of biochemical and physiological effects in various cell types and animal models. MTT has been shown to inhibit the production of various inflammatory mediators, including prostaglandins, cytokines, and chemokines. MTT has also been found to induce cell cycle arrest and apoptosis in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
MTT is a valuable tool for researchers due to its unique chemical properties and biological activities. MTT is highly soluble in organic solvents and exhibits good stability under various experimental conditions. However, MTT has some limitations in lab experiments, including its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for research on MTT, including the development of new synthetic methods for MTT and its analogs, the elucidation of the molecular mechanisms of MTT's biological effects, and the evaluation of MTT's potential therapeutic applications in various disease models. Additionally, further studies are needed to determine the safety and toxicity of MTT in vivo and to optimize its pharmacokinetic and pharmacodynamic properties.
Méthodes De Synthèse
MTT can be synthesized using a variety of methods, including the reaction of 3-(trifluoromethyl)phenylhydrazine with 4-bromo-2-fluoroanisole, followed by cyclization with carbon disulfide and sodium hydroxide. Another method involves the reaction of 4-bromo-2-fluoroanisole with 3-(trifluoromethyl)phenylisocyanate, followed by cyclization with sodium azide and sulfur.
Applications De Recherche Scientifique
MTT has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. MTT has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Propriétés
Nom du produit |
Methyl 3-{3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether |
|---|---|
Formule moléculaire |
C17H11F3N4OS |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
6-(3-methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H11F3N4OS/c1-25-13-7-3-5-11(9-13)15-23-24-14(21-22-16(24)26-15)10-4-2-6-12(8-10)17(18,19)20/h2-9H,1H3 |
Clé InChI |
JTXVPFYGMHVVNB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F |
SMILES canonique |
COC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



